4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a potent and selective inhibitor of the mitotic kinesin CENP-E (Centromere-Associated Protein E). CENP-E is a motor protein crucial for proper chromosome alignment and segregation during mitosis. Inhibiting CENP-E disrupts these processes, ultimately leading to cell cycle arrest and cell death. Due to its role in cell division, CENP-E has emerged as a promising target for developing new anticancer therapies.
The synthesis of 4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, also known as GSK923295, starts with readily available L-phenylalaninol. The synthesis utilizes key reactions such as Friedel-Crafts acylation and selective acylation chemistries. This optimized route offers several advantages over previous methods, including cost-effectiveness, robustness, the use of readily available starting materials, and avoidance of hazardous reagents.
4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide acts as a potent and selective inhibitor of the mitotic kinesin CENP-E. By binding to CENP-E, it prevents its function in chromosome alignment and segregation during mitosis. This disruption ultimately leads to cell cycle arrest and cell death, particularly in cancerous cells.
Anti-tumor activity: GSK923295 has demonstrated broad antitumor activity in preclinical studies. This activity stems from its ability to inhibit CENP-E, a protein crucial for cell division, leading to cell cycle arrest and cell death in cancer cells.
Clinical trials: Due to its promising anti-tumor activity, GSK923295 has advanced to human clinical trials for cancer treatment. These trials aim to determine its safety, efficacy, and potential as a novel anticancer therapy.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8